molecular formula C22H25N5OS B11390592 3-ethyl-N-(2-ethylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-ethyl-N-(2-ethylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11390592
M. Wt: 407.5 g/mol
InChI Key: BEHRZKBSASURIY-UHFFFAOYSA-N
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Description

3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide to form the triazole ring.

    Thiadiazine Formation: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazine ring.

    Substitution Reactions: The final compound is obtained by introducing the ethyl and phenyl groups through substitution reactions using appropriate alkylating agents and aryl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced triazolothiadiazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of 3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to cell death. The compound may also interact with cellular membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
  • 3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 3-ETHYL-N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE exhibits unique properties such as higher stability, enhanced biological activity, and greater versatility in chemical reactions. These attributes make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H25N5OS

Molecular Weight

407.5 g/mol

IUPAC Name

3-ethyl-N-(2-ethylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H25N5OS/c1-4-15-8-6-7-9-17(15)23-21(28)20-19(16-12-10-14(3)11-13-16)26-27-18(5-2)24-25-22(27)29-20/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28)

InChI Key

BEHRZKBSASURIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)CC)C4=CC=C(C=C4)C

Origin of Product

United States

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